molecular formula C17H20IN3 B2586406 Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide CAS No. 365213-50-9

Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide

Cat. No.: B2586406
CAS No.: 365213-50-9
M. Wt: 393.272
InChI Key: IVBAFWBYVFTIGL-UHFFFAOYSA-M
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Description

Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide is a complex organic compound with a molecular weight of 39327 g/mol It features an imidazo[1,2-A]pyridine core, which is a fused bicyclic structure known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide typically involves the following steps:

    Formation of the Imidazo[1,2-A]pyridine Core: This can be achieved through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone under acidic conditions.

    Phenyl Substitution:

    Quaternization: The final step involves the quaternization of the nitrogen atom in the imidazo[1,2-A]pyridine ring with trimethylamine, followed by the addition of iodide to form the azanium iodide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-A]pyridine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydroimidazo[1,2-A]pyridine derivatives.

    Substitution: Various substituted imidazo[1,2-A]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its ability to interact with bacterial cell membranes makes it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Its ability to interfere with DNA replication and repair mechanisms in cancer cells makes it a promising candidate for chemotherapy.

Industry

Industrially, the compound can be used in the development of new dyes and pigments due to its stable structure and vibrant color properties.

Mechanism of Action

The mechanism of action of Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide involves its interaction with cellular components. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anticancer applications, it intercalates into DNA, disrupting replication and transcription processes, ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridine: The parent compound, which lacks the phenyl and trimethylammonium groups.

    Phenylimidazo[1,2-A]pyridine: Similar structure but without the quaternary ammonium group.

    Trimethylammonium derivatives: Compounds with similar quaternary ammonium groups but different core structures.

Uniqueness

Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide is unique due to its combination of the imidazo[1,2-A]pyridine core with a phenyl group and a quaternary ammonium group. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

trimethyl-[(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N3.HI/c1-20(2,3)13-15-17(14-9-5-4-6-10-14)18-16-11-7-8-12-19(15)16;/h4-12H,13H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBAFWBYVFTIGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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